2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl thiophene-2-carboxylate
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a piperidine ring, a benzoisoquinoline structure, a dioxo group, and a thiophene carboxylate moiety. These functional groups suggest that the compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of several cyclic structures and functional groups. The piperidine ring and the benzoisoquinoline structure are both cyclic and likely contribute significantly to the overall shape and properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, functional groups, and charge distribution would all influence its properties, including its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Polymerization and Material Applications
A study by Yang et al. (2018) discusses the design and synthesis of acrylated naphthalimide derivatives, including 2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl derivatives, for use as one-component visible light initiators in photopolymerization. These compounds exhibit good photopolymerization initiating performance and high migration stability in cured films, indicating their potential in developing advanced materials with specific light-responsive properties (Yang et al., 2018).
Heterocyclic Chemistry and Synthesis
Further research into the synthetic capabilities of related compounds has led to the development of novel heterocyclic compounds. Paronikyan et al. (2016) demonstrated the synthesis of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines from related precursor molecules. These compounds are of interest due to their potential pharmacological activities and as intermediates in organic synthesis (Paronikyan et al., 2016).
Catalysis and Organic Transformations
Mukherjee and Liu (2011) explored the use of related structures in catalysis, reporting on the platinum-catalyzed hydrative carbocyclizations of oxo-alkyne-nitrile functionalities to produce distinct nitrogen-containing heterocycles. This study highlights the versatility of these compounds in facilitating complex chemical transformations, contributing to the development of new synthetic methodologies (Mukherjee & Liu, 2011).
Mechanism of Action
Future Directions
The future directions for research on this compound would depend on its intended use. If it has potential therapeutic applications, future research could focus on optimizing its structure for better activity, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical studies .
properties
IUPAC Name |
2-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c27-22-17-7-4-6-16-19(25-11-2-1-3-12-25)10-9-18(21(16)17)23(28)26(22)13-14-30-24(29)20-8-5-15-31-20/h4-10,15H,1-3,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLQLHGWTODOJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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